molecular formula C10H12O5S B8277684 3,4-Methylenedioxyphenethyl mesylate

3,4-Methylenedioxyphenethyl mesylate

Número de catálogo: B8277684
Peso molecular: 244.27 g/mol
Clave InChI: RDVUPCSNRRCQRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Methylenedioxyphenethyl mesylate is a mesylate (methanesulfonate) salt derived from a phenethylamine backbone substituted with a methylenedioxy group. Mesylates are widely employed in pharmaceuticals and chemical synthesis due to their enhanced solubility and stability compared to free bases or other salts.

Key physicochemical attributes inferred from similar mesylates include:

  • Physical State: Likely a solid or low-viscosity liquid at ambient temperature, consistent with mesylate esters like nelfinavir mesylate .
  • Analytical Behavior: Separation via gas chromatography-mass spectrometry (GC-MS) is feasible, as mesylate esters generally exhibit boiling points around 200°C .
  • Reactivity: The mesylate group acts as a leaving group in nucleophilic substitution reactions, facilitating synthetic modifications (e.g., amine displacement reactions) .

Propiedades

Fórmula molecular

C10H12O5S

Peso molecular

244.27 g/mol

Nombre IUPAC

2-(1,3-benzodioxol-5-yl)ethyl methanesulfonate

InChI

InChI=1S/C10H12O5S/c1-16(11,12)15-5-4-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3

Clave InChI

RDVUPCSNRRCQRM-UHFFFAOYSA-N

SMILES canónico

CS(=O)(=O)OCCC1=CC2=C(C=C1)OCO2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Nafamostat Mesylate

  • Structure : Aromatic guanidinium core with a mesylate counterion.
  • Applications : Anticoagulant in continuous kidney replacement therapy (CKRT) due to its serine protease inhibition .
  • Key Differences: Functional Groups: Nafamostat contains a guanidine group, enabling protease binding, whereas 3,4-methylenedioxyphenethyl mesylate lacks this moiety. Solubility: Nafamostat mesylate is highly water-soluble for intravenous administration, whereas phenethylamine-derived mesylates may exhibit lower polarity.

Bromocriptine Mesylate

  • Structure : Ergoline alkaloid with a mesylate counterion.
  • Applications : Dopamine agonist for treating Parkinson’s disease and hyperprolactinemia .
  • Key Differences :
    • Bioactivity : Bromocriptine targets dopamine receptors, while 3,4-methylenedioxyphenethyl mesylate’s pharmacological profile (if any) remains undefined.
    • Synthesis : Bromocriptine mesylate is derived from complex alkaloid biosynthesis, contrasting with the simpler synthetic route for phenethylamine mesylates .

3,4-Methylenedioxyphenethyl Isocyanate

  • Structure : Shares the methylenedioxyphenethyl backbone but substitutes mesylate with an isocyanate group.
  • Applications : Intermediate in organic synthesis, forming stable adducts via electrophilic isocyanate reactivity .
  • Key Differences :
    • Reactivity : The isocyanate group undergoes rapid nucleophilic addition (e.g., with amines or alcohols), whereas mesylates primarily participate in substitution reactions.
    • Stability : Mesylates are more hydrolytically stable under physiological conditions compared to moisture-sensitive isocyanates.

Comparative Data Table

Compound Core Structure Functional Group Key Applications Analytical Method Reference
3,4-Methylenedioxyphenethyl mesylate Phenethylamine Mesylate Synthetic intermediate GC-MS, HPLC (challenging)
Nafamostat mesylate Guanidinium aromatic Mesylate Anticoagulant (CKRT) LC-MS, clinical assays
Bromocriptine mesylate Ergoline alkaloid Mesylate Dopamine agonist HPLC, pharmacokinetic studies
3,4-Methylenedioxyphenethyl isocyanate Phenethylamine Isocyanate Cross-linking reactions IR, NMR

Challenges and Limitations

  • Analytical Complexity : HPLC analysis of mesylates is hindered by their polarity and lack of chromophores, necessitating derivatization or alternative techniques like GC-MS .
  • Pharmacological Data Gap : Unlike well-studied mesylates (e.g., nafamostat), 3,4-methylenedioxyphenethyl mesylate lacks clinical or toxicological data, limiting its therapeutic exploration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.